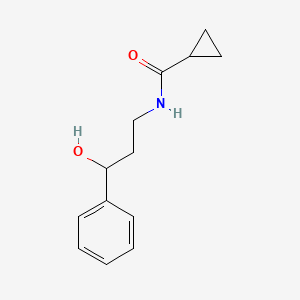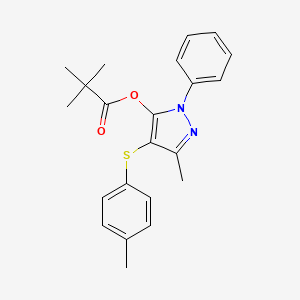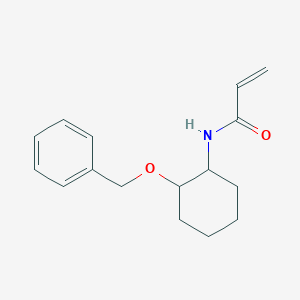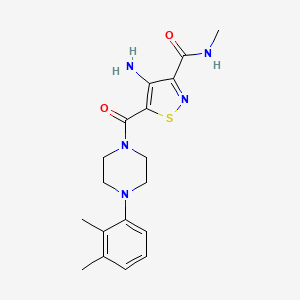![molecular formula C20H26N2O3S B3008866 N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide CAS No. 946342-72-9](/img/structure/B3008866.png)
N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of adamantane-type compounds involves multiple steps, including aromatic nucleophilic substitution reactions and direct polycondensation. In the first paper, the synthesis of a new adamantane-type cardo dicarboxylic acid containing an ether group was achieved by reacting 2,2-bis(4-hydroxyphenyl)adamantane with p-fluorobenzonitrile, followed by hydrolysis to produce 2,2-bis[4-(carboxyphenoxy)phenyl]-adamantane (BCAPA). This compound was then used to prepare a series of new polyamides through direct polycondensation with various diamines under Yamazaki reaction conditions, resulting in polymers with moderate to high inherent viscosities . Similarly, the second paper describes the synthesis of new polyamides by direct polycondensation of 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane with various dicarboxylic acids, yielding polyamides with good solubilities and high molecular weights . The third paper reports a microwave-assisted three-component one-pot cyclocondensation method for synthesizing N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety, demonstrating a rapid and efficient synthetic approach .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectral and elemental analysis. The adamantane moiety is a key structural feature in these compounds, contributing to their unique properties. The adamantane-type cardo dicarboxylic acid and the derived polyamides possess high molecular weights and inherent viscosities, indicating a robust molecular architecture . The N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives carry an adamantyl group, which is crucial for their antiviral activity, as seen in the structure-activity relationship studies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these adamantane derivatives are characterized by their ability to form stable polyamide bonds and incorporate the adamantane structure into the polymer backbone. The direct polycondensation reactions used in the synthesis of the polyamides are efficient and result in high molecular weight polymers with good solubility in various solvents . The microwave-assisted cyclocondensation method used in the third study is notable for its rapid synthesis of adamantyl-substituted carboxamide derivatives, which are relevant for antiviral applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized adamantane derivatives are remarkable. The polyamides exhibit high tensile strength, tensile modulus, and glass transition temperatures, indicating their potential for use in high-performance materials . They also show excellent thermal stability with high weight loss temperatures in both nitrogen and air atmospheres. The solubility of the polymers in a range of solvents, from polar to less polar, is indicative of their versatile processing capabilities . The adamantyl-substituted carboxamide derivatives display potent antiviral activity, particularly against influenza A and B viruses, with one compound acting as a fusion inhibitor by preventing the conformational change of the influenza virus hemagglutinin at low pH .
科学的研究の応用
Synthesis and Material Applications
Adamantane derivatives are synthesized for various applications, from enhancing polymer properties to creating novel materials with unique thermal and mechanical characteristics. For instance, new polyamides incorporating adamantyl and diamantyl moieties were synthesized, showing high tensile strength and thermal stability, indicative of their potential in advanced material applications (Chern, Shiue, & Kao, 1998). Similarly, adamantane-type cardo polyamides were developed with excellent solubility and mechanical properties, further illustrating the versatility of adamantane derivatives in polymer science (Liaw, Liaw, & Chung, 1999).
Antimicrobial and Antiviral Applications
Adamantane derivatives exhibit significant biological activities, including antimicrobial and antiviral properties. Adamantane-isothiourea hybrids have been synthesized, showing potent antibacterial activity and promising hypoglycemic effects in diabetic models, suggesting a multifaceted potential in medicinal chemistry (Al-Wahaibi et al., 2017). Moreover, novel adamantane-1-carboxamide derivatives were developed with specific focus on anti-influenza virus activity, highlighting the role of adamantane frameworks in addressing viral pathogens (Göktaş et al., 2012).
Structural and Chemical Characterization
The structural and chemical properties of adamantane derivatives are extensively studied to understand their potential applications. For instance, catalytic synthesis methods have been developed for N-aryladamantane-1-carboxamides, facilitating their production and potentially broadening their applicative horizon (Shishkin et al., 2020). Additionally, the synthesis and characterization of polyamides and polyimides from adamantane derivatives reveal their high thermal stability and amorphous nature, suitable for high-performance material applications (Liaw & Liaw, 1999).
特性
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-19(20-11-14-8-15(12-20)10-16(9-14)13-20)21-17-2-4-18(5-3-17)22-6-1-7-26(22,24)25/h2-5,14-16H,1,6-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLVUEKYFKOQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)

![1-[(2-Methylphenyl)methyl]pyrazole](/img/structure/B3008787.png)

![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)




![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)
![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)
![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)
![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)